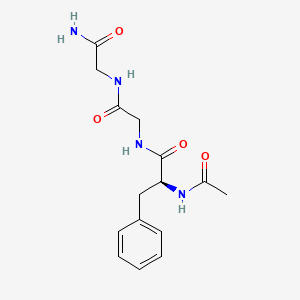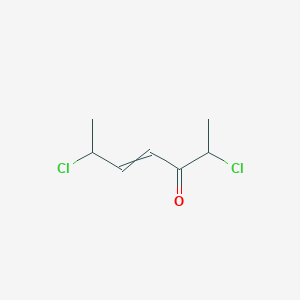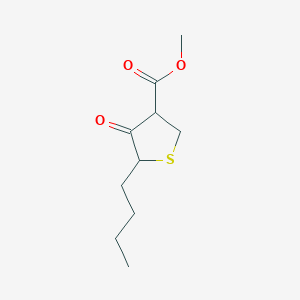
Methyl 5-butyl-4-oxothiolane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-butyl-4-oxothiolane-3-carboxylate is an organic compound that belongs to the class of thiolane derivatives Thiolanes are five-membered sulfur-containing heterocycles This compound is characterized by the presence of a carboxylate ester group, a butyl side chain, and a ketone functional group on the thiolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-butyl-4-oxothiolane-3-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, the reaction of a butyl-substituted thiolane with methyl chloroformate under basic conditions can yield the desired compound. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Industrial production methods aim to achieve high purity and yield while minimizing the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-butyl-4-oxothiolane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ketone functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiolane derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 5-butyl-4-oxothiolane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 5-butyl-4-oxothiolane-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the thiolane ring and functional groups allows it to participate in various biochemical pathways, potentially affecting cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-oxothiolane-3-carboxylate
- Methyl 2-methyl-4-oxothiolane-3-carboxylate
- Ethyl 5-butyl-4-oxothiolane-3-carboxylate
Uniqueness
Methyl 5-butyl-4-oxothiolane-3-carboxylate is unique due to the specific arrangement of its functional groups and the presence of the butyl side chain. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
81741-88-0 |
|---|---|
Molekularformel |
C10H16O3S |
Molekulargewicht |
216.30 g/mol |
IUPAC-Name |
methyl 5-butyl-4-oxothiolane-3-carboxylate |
InChI |
InChI=1S/C10H16O3S/c1-3-4-5-8-9(11)7(6-14-8)10(12)13-2/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
ORJOKOWNMQWSOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1C(=O)C(CS1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



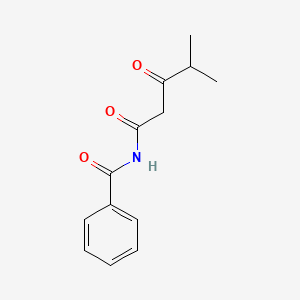

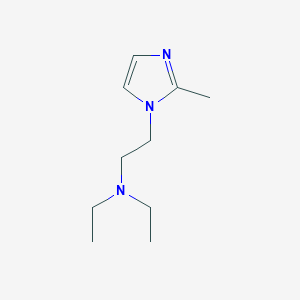
![5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14425414.png)


![2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14425442.png)
![[Tert-butyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14425446.png)
![1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14425456.png)
